molecular formula C14H11NO2S B1597480 Phenothiazine-10-acetic acid CAS No. 25244-68-2

Phenothiazine-10-acetic acid

Cat. No. B1597480
CAS RN: 25244-68-2
M. Wt: 257.31 g/mol
InChI Key: QUJVFIOYSMVYGY-UHFFFAOYSA-N
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Description

Phenothiazine-10-acetic acid is a chemical compound with the linear formula C14H11NO2S . It has a molecular weight of 257.31 . It is used as a versatile building block in the synthesis of complex compounds .


Synthesis Analysis

Phenothiazine derivatives are synthesized using a ring-fusion approach to extend the conjugation length of phenothiazines . This approach has led to the development of a series of novel extended phenothiazines .


Molecular Structure Analysis

The molecular structure of Phenothiazine-10-acetic acid consists of a phenothiazine nucleus, which is a tricyclic thiazine compound constituted with nitrogen and sulfur heteroatom . The structure of Phenothiazine-10-acetic acid is characterized by its linear formula C14H11NO2S .


Chemical Reactions Analysis

Phenothiazine derivatives exhibit intriguing photophysical and redox properties. They display reversible redox behavior and maintain a strong excited-state reduction potential . They can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation .


Physical And Chemical Properties Analysis

Phenothiazine-10-acetic acid exhibits intriguing physical and chemical properties. For instance, extended phenothiazines exhibit continuous red shifts of light absorption with increasing numbers of fused rings . They also display reversible redox behavior and maintain a strong excited-state reduction potential .

Scientific Research Applications

Synthesis and Characterization

Phenothiazine-10-acetic acid derivatives have been synthesized using the Smiles rearrangement process. These derivatives are instrumental in forming other complex compounds such as ribofuranosides, when treated with β-D-ribofuranosyl-1-acetate-2,3,5-tribenzoate. The structure and properties of these compounds are established through various spectroscopic methods and elemental analysis (Gautam et al., 2012, Journal of Heterocyclic Chemistry).

Biological Activity

Phenothiazine-10-acetic acid compounds show significant antioxidative and antimicrobial properties. These properties are evaluated through various in vitro studies, emphasizing their potential in biological and pharmacological research. Such studies highlight the versatile use of these compounds beyond their traditional applications (Gautam et al., 2010, Phosphorus, Sulfur, and Silicon and the Related Elements).

Antimicrobial and Anthelmintic Activities

The synthesized phenothiazine derivatives have been extensively studied for their antimicrobial and anthelmintic activities. These studies are crucial for understanding how these compounds can be used to fight various bacterial and parasitic infections, offering a new avenue in antimicrobial research (Khandelwal et al., 2012, Nucleosides, Nucleotides & Nucleic Acids).

Analytical Methods

Various analytical methods have been developed to determine phenothiazine compounds in different forms. For instance, a spectrophotometric method based on charge-transfer complex formation with chloranilic acid has been established for the microdetermination of phenothiazine derivatives. These methods are essential for accurate quantification and analysis in research settings (Zakhari et al., 1986, Talanta).

properties

IUPAC Name

2-phenothiazin-10-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c16-14(17)9-15-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJVFIOYSMVYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363888
Record name Phenothiazine-10-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenothiazine-10-acetic acid

CAS RN

25244-68-2
Record name Phenothiazine-10-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BM PEEK, GT ROSS, SW EDWARDS… - … journal of peptide …, 1991 - Wiley Online Library
… The propanoic acid derivative PTZpn-OH (17, 18) was selected instead of 1OHphenothiazine- 10-acetic acid because the latter is readily decarboxylated on heating in acetic acid (1 7). …
Number of citations: 210 onlinelibrary.wiley.com
JP Wojciechowski, AD Martin, AF Mason… - …, 2017 - Wiley Online Library
… We compare the commonly used Fmoc capping group to phenothiazine-10-acetic acid (PTZ) on peptide-derived low-molecular-weight gelators. In cell viability experiments we find …
T Ito, A Kondo, S Terada… - Journal of the American …, 2006 - ACS Publications
… 10H-Phenothiazine-10-acetic acid was synthesized by the same method as reported. Aqueous solutions for all experiments were prepared using water purified with Corning Mega-Pure …
Number of citations: 48 pubs.acs.org
R Das, B Gayakvad, SD Shinde, J Rani… - ACS Applied Bio …, 2020 - ACS Publications
… The Fmoc-capped group Fmoc-Gly-Phe-Phe (Fmoc-GFF) was compared for cell viability with phenothiazine-10-acetic acid (PTZ) and peptide gelators of low molecular weight …
Number of citations: 28 pubs.acs.org
B Pramanik - Gels, 2022 - mdpi.com
… Phenothiazine-10-acetic acid (PTZ) is a crucial heterocyclic ring and is widely used in pharmaceuticals owing to its good biocompatibility. It is well documented in the literature that the …
Number of citations: 18 www.mdpi.com

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